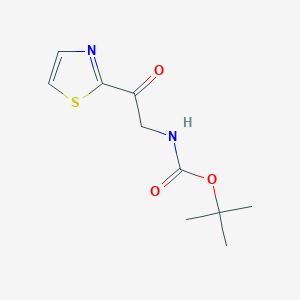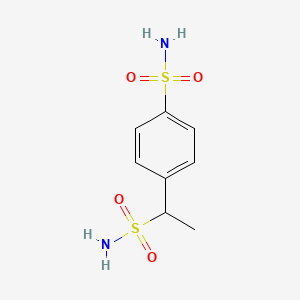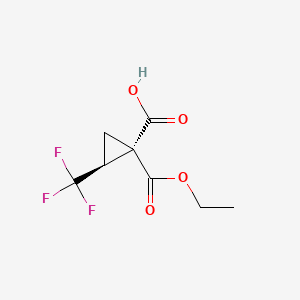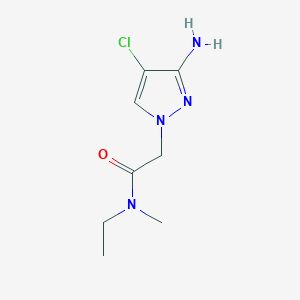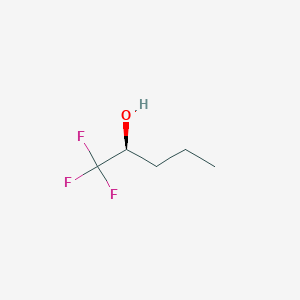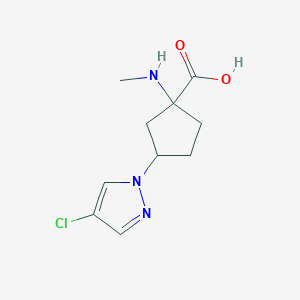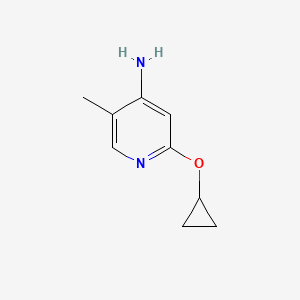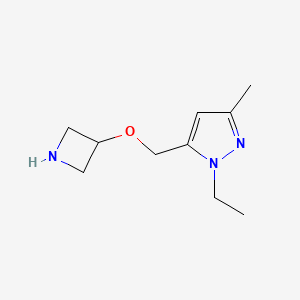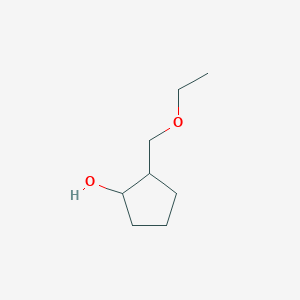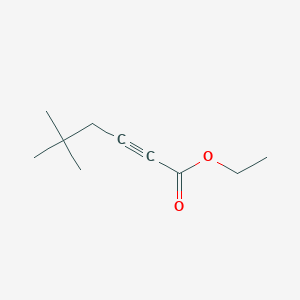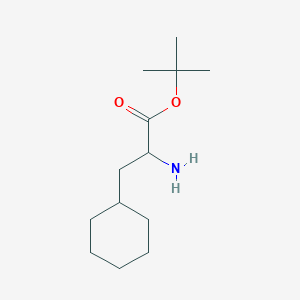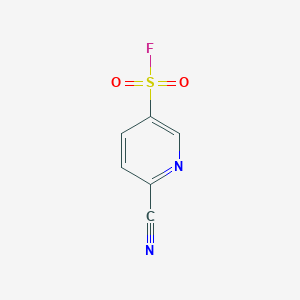
6-Cyanopyridine-3-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyanopyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative that has garnered significant interest in various fields of chemistry and biology due to its unique chemical properties. The presence of both a cyano group and a sulfonyl fluoride group in the pyridine ring imparts distinct reactivity and stability to the compound, making it a valuable building block in synthetic chemistry and a useful probe in chemical biology.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the reaction of 6-cyanopyridine-3-sulfonic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 6-cyanopyridine-3-sulfonyl fluoride may involve more scalable and cost-effective methods. One such method is the direct fluorination of 6-cyanopyridine-3-sulfonic acid using sulfur tetrafluoride in a continuous flow reactor. This approach allows for better control over reaction parameters and higher yields .
化学反応の分析
Types of Reactions: 6-Cyanopyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The cyano group can direct electrophilic substitution to specific positions on the pyridine ring.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Electrophilic Aromatic Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products Formed:
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Halogenated or Nitrated Pyridines: Resulting from electrophilic aromatic substitution.
Aminopyridines: Produced from the reduction of the cyano group.
科学的研究の応用
6-Cyanopyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used as a probe in chemical biology to study enzyme activity and protein interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-cyanopyridine-3-sulfonyl fluoride primarily involves the reactivity of its sulfonyl fluoride group. This group can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine. The formation of these covalent bonds can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . The cyano group can also participate in interactions with biological targets, further modulating the compound’s activity.
類似化合物との比較
6-Cyanopyridine-3-sulfonic Acid: Lacks the fluorine atom, making it less reactive towards nucleophiles.
3,6-Difluoropyridine: Contains two fluorine atoms but lacks the sulfonyl group, resulting in different reactivity and applications.
Pentachloropyridine: A perhalogenated pyridine with broad applications in organic synthesis but different reactivity due to the absence of the cyano and sulfonyl groups.
Uniqueness: 6-Cyanopyridine-3-sulfonyl fluoride is unique due to the combination of the cyano and sulfonyl fluoride groups in the pyridine ring. This combination imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C6H3FN2O2S |
|---|---|
分子量 |
186.17 g/mol |
IUPAC名 |
6-cyanopyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C6H3FN2O2S/c7-12(10,11)6-2-1-5(3-8)9-4-6/h1-2,4H |
InChIキー |
BBVGLGYIWGQWFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1S(=O)(=O)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


